molecular formula C22H32ClNO3 B016155 (S)-Oxybutynin hydrochloride CAS No. 230949-16-3

(S)-Oxybutynin hydrochloride

Katalognummer: B016155
CAS-Nummer: 230949-16-3
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: SWIJYDAEGSIQPZ-VZYDHVRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Oxybutynin hydrochloride is the S-enantiomer of oxybutynin hydrochloride, a tertiary amine anticholinergic agent primarily used to treat overactive bladder (OAB) by inhibiting muscarinic receptors in the detrusor muscle . Chemically, it is defined as 4-(diethylamino)but-2-yn-1-yl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride (CAS: 230949-16-3) with a molecular weight of 393.95 g/mol . Unlike the racemic oxybutynin hydrochloride (CAS: 1508-65-2), which contains a 50:50 mixture of R- and S-enantiomers, (S)-oxybutynin is synthesized via stereoselective methods such as chiral resolution or asymmetric synthesis involving activated (S)-acid intermediates .

The antimuscarinic activity of oxybutynin resides predominantly in the R-enantiomer, while the S-enantiomer contributes minimally to therapeutic effects but may influence metabolic pathways and side effects . This compound is a white crystalline powder, freely soluble in water and ethanol, and meets pharmacopeial standards for purity (>98%) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Esoxybutynin Chloride involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to form Esoxybutynin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of Esoxybutynin Chloride often employs the emulsification–ionic gelation method to prepare microparticles of the compound. Sodium alginate and Carbopol 971P are commonly used as polymers in this process . The microparticles are then formulated into various dosage forms, such as tablets and suppositories, using methods like the fusion method with Poloxamer 188 and propylene glycol .

Analyse Chemischer Reaktionen

Types of Reactions

Esoxybutynin Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Overactive Bladder (OAB) Treatment
    • Oxybutynin is the first-line treatment for OAB, which is characterized by symptoms such as urgency, frequency, and urge incontinence. Clinical trials have demonstrated that oxybutynin significantly reduces the number of incontinence episodes compared to placebo .
    • Efficacy : Extended-release formulations have been shown to decrease weekly incontinence episodes by approximately 90% compared to untreated patients .
  • Neurogenic Bladder Management
    • The drug is effective in managing neurogenic detrusor overactivity associated with conditions such as spina bifida and multiple sclerosis. It helps control urinary symptoms in pediatric patients aged six years and older .
    • Case Study : A study involving children with neurogenic bladder demonstrated significant improvements in both clinical and urodynamic parameters after treatment with oxybutynin .
  • Off-Label Uses
    • Hyperhidrosis : Oxybutynin is sometimes prescribed off-label for treating excessive sweating due to its anticholinergic properties .
    • Bedwetting : While it has been used for nocturnal enuresis (bedwetting) in children, this application has declined due to limited efficacy .

Pharmacological Properties

  • Mechanism of Action : Oxybutynin works by blocking muscarinic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity .
  • Formulations : The pharmacokinetics vary among formulations:
    • Immediate-Release (IR) : Rapid absorption with peak concentrations reached within one hour.
    • Extended-Release (ER) : Designed for once-daily dosing, providing a more stable drug concentration.
    • Transdermal Patch : Bypasses first-pass metabolism, resulting in lower levels of the active metabolite desethyloxybutynin (DEO), which is associated with many side effects .

Comparative Efficacy

FormulationPeak Concentration TimeHalf-LifeDEO Ratio
Immediate-Release1 hour2 hoursHigher DEO levels
Extended-Release3 daysVariableImproved DEO ratio
Transdermal Patch48 hours62-84 hoursLowest DEO levels

Case Studies and Research Findings

  • Pediatric Studies : Research has shown that both oxybutynin IR and ER formulations are effective in managing symptoms of OAB in children with neurogenic conditions. A notable study involved a cohort of children aged 5-15 years who showed significant improvement after treatment with oxybutynin .
  • Long-term Efficacy : A comparative review highlighted that oxybutynin remains one of the most widely prescribed agents for OAB due to its established safety profile and long-term efficacy compared to newer alternatives like tolterodine .
  • Quality of Life Improvements : Patients using oxybutynin reported substantial improvements in quality of life metrics related to urinary function, emphasizing its role beyond mere symptom management .

Vergleich Mit ähnlichen Verbindungen

Racemic Oxybutynin Hydrochloride vs. (S)-Enantiomer

Parameter Racemic Oxybutynin HCl (S)-Oxybutynin HCl
CAS Number 1508-65-2 230949-16-3
Antimuscarinic Activity Primarily from R-enantiomer (~90%) Minimal activity
Metabolism Hepatic CYP3A4-mediated N-deethylation to active metabolites (e.g., N-desethyl oxybutynin) Similar metabolic pathway, but enantiomer-specific kinetics may alter metabolite ratios
Side Effects Higher systemic exposure → dry mouth, cognitive dysfunction Potential reduced systemic effects in enantiopure formulations
Formulations Immediate-release (IR), extended-release (ER), transdermal patches Primarily studied in experimental hydrogels

Key Insight : While the R-enantiomer drives therapeutic efficacy, the S-enantiomer’s role in side effects and metabolism remains under investigation. Enantiopure formulations of (S)-oxybutynin could reduce anticholinergic adverse events but require clinical validation .

Other Anticholinergic Agents

Compound Mechanism Efficacy in OAB Key Differentiators from (S)-Oxybutynin HCl
Dicyclomine HCl Non-selective muscarinic antagonist Moderate efficacy; used for bladder spasms Less specific to bladder, higher GI side effects
Imipramine HCl Tricyclic antidepressant with anticholinergic properties Limited use due to CNS side effects Dual action (antidepressant + anticholinergic) increases toxicity risk
Trospium Chloride Quaternary amine (non-CNS penetrant) Comparable efficacy to oxybutynin Lower cognitive risk due to poor blood-brain barrier penetration

Key Insight : (S)-Oxybutynin’s structural flexibility (tertiary amine) allows CNS penetration, contributing to cognitive side effects absent in quaternary amines like trospium .

Metabolites and Derivatives

Compound Role Clinical Relevance
N-Desethyl Oxybutynin HCl (R/S) Active metabolite (retains antimuscarinic activity) Prolongs therapeutic effect but exacerbates side effects
α-Descyclohexyl-α-phenyl Oxybutynin Inactive degradation product No therapeutic contribution; purity marker
Oxybutynin Hydrochloride Hydrogel Sustained-release formulation Reduces peak plasma concentration → fewer side effects vs. oral tablets

Formulation Comparisons

Formulation Release Profile Efficacy (OAB Models) Advantages Over (S)-Oxybutynin HCl
Immediate-Release (IR) Rapid absorption (Tmax: 1 hr) High Cmax → increased side effects Faster onset but poor tolerability
Extended-Release (ER) Sustained (Tmax: 4–6 hr) Lower Cmax → improved adherence Reduced dosing frequency
Transdermal Patch Steady-state delivery Minimal hepatic metabolism → fewer metabolites Bypasses first-pass metabolism
Hydrogel Localized, sustained release Superior Orai1/STIM1 modulation in rats Enhanced biocompatibility and adhesion

Key Insight : Hydrogel formulations of oxybutynin hydrochloride, including enantiopure (S)-forms, show promise in preclinical studies by balancing efficacy and safety through controlled release .

Biologische Aktivität

(S)-Oxybutynin hydrochloride is a chiral compound and an antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Oxybutynin is a racemic mixture, with its biological activity largely attributed to the R-isomer. The compound functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which are crucial in mediating bladder contractions. Its mechanism involves:

  • Antimuscarinic Action : Inhibition of acetylcholine at postganglionic muscarinic receptors results in reduced detrusor muscle activity, effectively relaxing the bladder and decreasing the urge to void.
  • Spasmolytic Effect : Although it exhibits some direct smooth muscle antispasmodic effects, these are significantly weaker than its antimuscarinic effects—approximately 500 times weaker .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : The absolute bioavailability of oxybutynin is about 6%, with peak plasma concentrations achieved approximately one hour after oral administration . The active metabolite, N-desethyloxybutynin (DEO), has plasma levels 5 to 12 times greater than oxybutynin itself .
  • Metabolism : Oxybutynin is primarily metabolized by the CYP3A4 enzyme system in the liver and intestinal wall, leading to significant first-pass metabolism. This results in a higher bioavailability for oxybutynin compared to DEO .
  • Half-life : The half-life varies by formulation—immediate-release forms exhibit a half-life of about 2 hours, while extended-release formulations can last up to 62-84 hours .

Table 1: Pharmacokinetic Parameters of Oxybutynin

ParameterOxybutynin (S-Isomer)N-desethyloxybutynin
Cmax (ng/mL)7.8 ± 4.13.9 ± 2.5
Tmax (h)0.65 ± 0.324.0
AUCinf (ng·h/mL)37.3 ± 18.751.1 ± 43.1
Half-life (h)~8.5~7.7

Clinical Efficacy and Safety

Numerous clinical studies have evaluated the efficacy and safety profile of oxybutynin in treating OAB:

  • Efficacy : Randomized controlled trials have demonstrated that both immediate-release (OXY-IR) and extended-release (OXY-ER) formulations are effective in reducing urinary incontinence episodes and improving patient-reported outcomes .
  • Cognitive Effects : A study involving older adults indicated that oxybutynin could cause significant cognitive impairments on various cognitive measures, highlighting the need for careful monitoring in elderly patients .

Case Study: Cognitive Impairment

In a double-blind placebo-controlled study involving twelve older volunteers, oxybutynin was associated with cognitive decrements on seven out of fifteen cognitive measures tested, particularly affecting memory and reaction time . This underscores the importance of considering cognitive side effects when prescribing this medication.

Recent Developments

Recent research has explored alternative delivery methods for oxybutynin:

  • Intravaginal Administration : A first-in-human study assessed the pharmacokinetics of intravaginal oxybutynin using a MedRing device. Results indicated that this method was well tolerated and produced plasma levels comparable to oral administration .

Q & A

Basic Research Questions

Q. What validated analytical methods ensure the purity and identity of (S)-Oxybutynin hydrochloride in pharmaceutical research?

  • Methodology :

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry : Prepare a solution at 3 µg/mL and compare the absorption spectrum against a reference standard. Peaks should align with characteristic wavelengths (e.g., ~220 nm and ~280 nm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Inject 10 µL of sample (5 mg/mL) and standard solutions. Calculate purity based on peak area ratios, ensuring values fall within 98.0–101.0% .
  • Chloride Identification : Dissolve 50 mg in 10 mL water, acidify with nitric acid, and add silver nitrate. A white precipitate confirms chloride presence .

Q. How is the stereochemical configuration of this compound confirmed in synthesis?

  • Methodology :

  • Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (80:20). Compare retention times with (R)-enantiomer standards. The (S)-enantiomer elutes earlier under these conditions .
  • Optical Rotation : Prepare a 1% solution in ethanol. The (S)-enantiomer exhibits a specific rotation ([α]D²⁵) of -15° to -18°, while the racemic mixture shows no rotation .

Advanced Research Questions

Q. What are the critical impurities in this compound synthesis, and how are they quantified?

  • Key Impurities :

Impurity NameCAS NumberStructure DescriptionAcceptable Limit
Methylethyl analogue1199574-70-34-(ethylmethylamino)but-2-ynyl ester derivative≤0.15%
Cyclohexylmandelic acid ester4335-77-7Methyl ester of cyclohexylmandelic acid≤0.10%
  • Quantification : Use HPLC with a gradient elution (acetonitrile:phosphate buffer, pH 2.5). Apply relative response factors (e.g., 2.3 for Impurity A) to adjust peak areas. Total impurities must not exceed 1.0% .

Q. How should researchers design a first-in-human pharmacokinetic study for novel this compound delivery systems?

  • Experimental Design :

  • Cohort Selection : Enroll healthy female subjects (n=12–15) with normal renal/hepatic function. Use an open-label, single-center design .
  • Dosing Protocol : Administer a single dose via intravaginal MedRing device (e.g., 10 mg in 10 mL saline). Collect plasma samples at 0, 2, 4, 8, 12, 24, and 48 hours post-dose .
  • Data Analysis : Calculate AUC₀–48, Cmax, and t½ using non-compartmental modeling. Monitor metabolites (e.g., N-desethyloxybutynin) via LC-MS/MS .

Q. What methodological challenges arise in assessing enantiomeric stability of this compound under accelerated storage conditions?

  • Challenges :

  • Racemization Risk : Prolonged exposure to heat (>40°C) or acidic/basic conditions may convert (S)- to (R)-enantiomer. Use chiral HPLC to track enantiomeric excess (EE) monthly .
  • Degradation Pathways : Hydrolysis of the ester bond generates cyclohexylmandelic acid. Store samples at -20°C under nitrogen to minimize degradation .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solubility Testing : Use the shake-flask method. Prepare saturated solutions in ethanol, chloroform, and phosphate buffer (pH 6.8). Agitate for 24 hours at 25°C, filter, and quantify via UV-Vis .
  • Data Reconciliation : Compare results with literature (e.g., 150 mg/mL in ethanol vs. 120 mg/mL). Adjust for purity differences (e.g., 98% vs. 99.5% active ingredient) .

Eigenschaften

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945773
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230949-16-3
Record name (S)-Oxybutynin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230949-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esoxybutynin Chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Esoxybutynin Chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-Oxybutynin hydrochloride
(S)-Oxybutynin hydrochloride
(S)-Oxybutynin hydrochloride
(S)-Oxybutynin hydrochloride
(S)-Oxybutynin hydrochloride
(S)-Oxybutynin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.